5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H9BrClF2N3OS and its molecular weight is 432.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.93063 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are subjects of ongoing research due to their potential as therapeutic agents. The synthesis of biologically active derivatives among 1,2,4-triazoles reveals promising directions for scientific research, particularly in modern organic synthesis, chemical modeling, and identifying new compounds with pronounced biological activities against various pathogens and conditions (Ohloblina, 2022).
Environmental and Toxicological Studies
Environmental studies have highlighted the presence and impact of related compounds such as chlorophenols and chlorinated solvents in aquatic environments. These studies shed light on the toxicity, degradation, and fate of chlorinated compounds, including their transformation into potentially more toxic derivatives. Understanding these processes is crucial for assessing environmental risks and developing strategies for mitigation and remediation. Insights from these studies may be relevant to understanding the environmental behavior and impact of 5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol, especially considering its chloro- and bromo- substituents (Bedoux et al., 2012).
Patent and Synthetic Approaches
The exploration of novel triazole derivatives, including patent reviews between 2008 and 2011, emphasizes the continued interest in developing new drugs with diverse biological activities based on the triazole scaffold. This includes efforts to find more efficient synthesis methods considering green chemistry, energy savings, and sustainability. Such research is driven by the need for new therapeutic options for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Reactivity and Physico-Chemical Properties
Studies on the reactivity and physico-chemical properties of 1,2,4-triazole-3-thione derivatives, including those with open thiogroup, highlight their potential in pharmaceutical applications. Comparisons with biogenic amino acids like cysteine, due to the presence of free SH-groups, indicate significant antioxidant and antiradical activities. These compounds offer new possibilities for therapeutic applications, particularly in patients exposed to high doses of radiation (Kaplaushenko, 2019).
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClF2N3OS/c16-8-1-4-13(10(17)5-8)23-7-14-20-21-15(24)22(14)12-3-2-9(18)6-11(12)19/h1-6H,7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUWONUBCUJAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=NNC2=S)COC3=C(C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.